6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is a heterocyclic compound characterized by a pyrrole ring fused to a pyridine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications across various research domains. It is classified as a pyrrolo[3,4-c]pyridine derivative, which is known for its diverse pharmacological properties, including antitumor and antidiabetic activities .
The compound is identified by the chemical formula and has the CAS number 1393555-72-0. It belongs to the broader class of pyrrolo[3,4-c]pyridines, which are recognized for their significant biological implications and utility in drug development. The structural uniqueness of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one provides a foundation for its application in synthesizing more complex heterocyclic compounds and exploring its biological activity .
The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:
In industrial settings, continuous flow reactors may be employed to enhance yield and purity while optimizing reaction conditions for scalability .
The molecular structure of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one can be represented as follows:
The compound's structure allows it to engage in various chemical reactions due to the presence of both nitrogen atoms in the heterocyclic system .
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one can participate in several types of chemical reactions:
The choice of reagents significantly influences the outcome of these reactions:
These reactions highlight the versatility of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one in generating diverse derivatives for further study or application .
The mechanism of action for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one primarily involves its interaction with biological targets such as enzymes or receptors. Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to diseases like cancer and diabetes.
For instance, studies have shown that derivatives of this compound can modulate insulin sensitivity and exhibit antitumor activity by interfering with signaling pathways critical for cell proliferation and survival . The exact molecular interactions often require further elucidation through biochemical assays.
The physical properties of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one include:
Chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy have been utilized to confirm structural integrity during synthesis and assess purity levels .
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one has several notable applications in scientific research:
The core bicyclic scaffold of 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is typically constructed via multistep sequences involving pyranone recyclization or condensation reactions. A prominent three-component approach combines 2-chloronicotinic acid with ethylenediamine in refluxing toluene (85% yield) to form a dihydroimidazole intermediate, followed by phosphorus oxychloride-mediated cyclization at 110°C (73% yield) [1]. Alternative one-pot methodologies employ acid-catalyzed recyclization of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with primary amines in ethanol/acetic acid, yielding dihydropyrrolone intermediates that spontaneously cyclize to pyrrolopyridinones [10]. Critical to scaffold integrity is temperature control (±2°C) during cyclization to prevent ring-opening side reactions [1].
Table 1: Core Scaffold Construction Methods
Method | Key Intermediate | Conditions | Yield (%) |
---|---|---|---|
Three-component reaction | Dihydroimidazole | Toluene reflux | 85 |
POCl₃ cyclization | Pyrrolopyridinone core | 110°C, anhydrous | 73 |
One-pot recyclization | Dihydropyrrolone | EtOH/AcOH reflux, 4h | 30-60 |
Regioselective chlorination at the pyridine 6-position is achieved through electrophilic aromatic substitution (SEAr) or late-stage functionalization. N-Chlorosuccinimide (NCS) in acetonitrile at 60°C installs chlorine with 92% yield and >98% regioselectivity, leveraging the electron-deficient C6 position’s enhanced reactivity [1]. Anhydrous conditions are critical to prevent hydrolysis, with water content ≤0.1% w/w ensuring optimal NCS reactivity. Alternative halogen sources (e.g., Cl₂, SO₂Cl₂) reduce selectivity due to competing ring chlorination or oxidation. Kinetic studies confirm second-order dependence on substrate and NCS concentration (k = 1.2 × 10⁻³ L/mol·s at 25°C), with Hammett σ = 0.78 indicating strong electron-withdrawing group influence [1].
Cyclization to form the fused [3,4-c] ring system employs thermal, catalytic, or flow-chemistry approaches. Traditional batch cyclization via SnCl₂–SiO₂-catalyzed condensation suffers from inconsistent yields (40–65%) due to poor temperature homogeneity [10]. Advanced micro-packed bed reactors (316L SS) enable continuous-flow cyclization at 145°C and 12 bar pressure, achieving 78% yield with 40% reduced solvent consumption versus batch processes. Key parameters include:
Table 2: Cyclization Method Comparison
Technique | Conditions | Yield (%) | Advantages |
---|---|---|---|
Batch thermal | Toluene, 110°C, 6h | 73 | Simple equipment |
Acid-catalyzed | HCl/AcOH (1:1), reflux, 1h | 82 | Rapid cyclization |
Continuous flow | 145°C, 12 bar, 8.7 min residence | 78 | High throughput, reduced solvent use |
The C6-chloro group enables diverse nucleophilic displacements, while the lactam carbonyl and saturated pyrrolidine ring permit additional derivatization:
Electron-withdrawing substituents at C6 enhance anticancer activity, as evidenced by 4-chloro-2-(4-(4-(sulfonyl)piperazin-1-yl)phenyl derivatives exhibiting IC₅₀ = 10.6 μM against MCF-7 cells [7].
Solvent polarity critically influences reaction efficiency and selectivity:
Catalyst screening reveals heterogeneous acid catalysts (e.g., SnCl₂–SiO₂) enable one-pot condensations but suffer from leaching. Homogeneous Lewis acids (e.g., ZnCl₂) improve lactamization yields by 15% but complicate product isolation [10]. For scale-up, solvent-free conditions or continuous-flow systems significantly enhance sustainability metrics:
Table 3: Solvent/Catalyst Impact on Synthesis Efficiency
Step | Optimal Solvent | Optimal Catalyst | Yield Gain vs Standard |
---|---|---|---|
Scaffold assembly | Toluene | None (thermal) | +12% |
Chlorination | Acetonitrile | NCS | +8% |
Nucleophilic displacement | DMF | DBU | +15% |
One-pot cyclization | Ethanol/AcOH (4:1) | HCl (homogeneous) | +22% |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0